N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
N-(2-(2-phenylthiazol-4-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as PTP1B inhibitor, is a compound that has gained attention in scientific research due to its potential in treating various diseases.
Scientific Research Applications
Synthesis and Characterization
The chemical compound is structurally related to a broad category of heterocyclic compounds that have been synthesized and characterized for various research purposes. For instance, researchers have developed methods for synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting a keen interest in exploring the synthetic versatility and potential biological applications of such molecules (Hassan et al., 2014). Similarly, another study introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles, further contributing to the structural diversity and potential utility of these compounds in scientific research (Hebishy et al., 2020).
Antimicrobial and Antiviral Activities
Research on new heterocyclic compounds containing the sulfonamido moiety suitable for antibacterial agents shows the potential of these molecules in addressing microbial resistance (Azab et al., 2013). Additionally, benzamide-based 5-aminopyrazoles have been tested for their anti-influenza A virus activity, indicating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Cytotoxicity and Anticancer Research
The exploration of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the relevance of these compounds in developing potential anticancer therapies (Hassan et al., 2014).
properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-18(16-7-8-17(24-23-16)25-12-4-10-21-25)20-11-9-15-13-27-19(22-15)14-5-2-1-3-6-14/h1-8,10,12-13H,9,11H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONHPPCEGZLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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